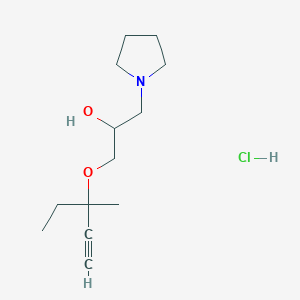
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The molecular weight of this compound is 331.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Derivatives
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate serves as a precursor in the synthesis of various functionalized derivatives, such as pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine, through reactions with hydroxy-aminopyridines and chloro-oxopropanoates. These derivatives have potential applications in chemical synthesis and pharmaceuticals (Arrault et al., 2002).
Learning and Memory Facilitation
Studies on the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, a related class of compounds, on learning and memory facilitation in mice suggest potential neuropharmacological applications. These compounds, synthesized through reactions involving ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate, have shown significant cognitive enhancement in animal models, indicating possible therapeutic uses for cognitive disorders (Li Ming-zhu, 2012).
Insect Growth Regulation
The compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, structurally similar to this compound, has been explored as an insect growth regulator, showcasing effectiveness against Galleria mellonella larvae. This suggests potential applications in pest control and agriculture, providing a basis for developing new insect growth regulators with improved safety and efficacy profiles (Devi & Awasthi, 2022).
Herbicidal Activities
This compound and its derivatives have been investigated for their herbicidal activities, particularly against barnyard grass. The synthesis and characterization of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have demonstrated comparable efficacy to commercial herbicides, indicating their potential as lead compounds for new herbicidal agents (Xu et al., 2017).
Antibacterial Properties
Ethyl (coumarin-4-oxy)acetate, a compound related to this compound, has been used in the synthesis of new thiazolidinone and oxadiazoline coumarin derivatives with significant antibacterial activity. This highlights the potential of such compounds in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Elhafez et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUXGHNNOCTWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)


![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)



![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)



